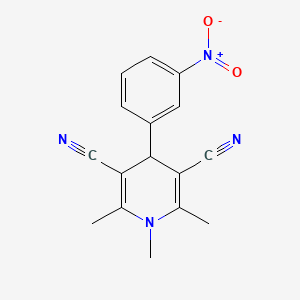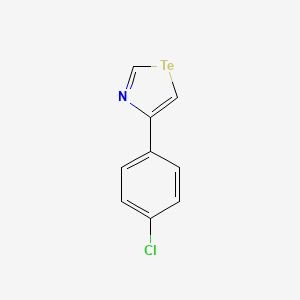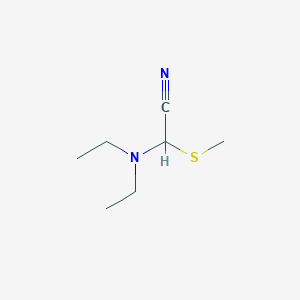![molecular formula C11H16O4 B14311459 Bicyclo[3.3.1]nonane-2,4-dione, 9,9-dimethoxy- CAS No. 117132-08-8](/img/structure/B14311459.png)
Bicyclo[3.3.1]nonane-2,4-dione, 9,9-dimethoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo[331]nonane-2,4-dione, 9,9-dimethoxy- is an organic compound with the molecular formula C₁₁H₁₆O₄ It is a bicyclic ketone with two methoxy groups attached to the ninth carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[3.3.1]nonane-2,4-dione, 9,9-dimethoxy- typically involves the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction between a suitable diene and a dienophile. For example, cyclopentadiene can react with maleic anhydride to form the bicyclo[2.2.1]heptane structure, which can then be modified to form the bicyclo[3.3.1]nonane core.
Introduction of the Ketone Groups: The ketone groups at positions 2 and 4 can be introduced through oxidation reactions. Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Addition of Methoxy Groups: The methoxy groups can be introduced through a methylation reaction using reagents such as dimethyl sulfate (DMS) or methyl iodide (CH₃I) in the presence of a base like sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Diels-Alder reaction and efficient catalytic systems for the oxidation and methylation steps to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the ketone groups to alcohols. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium ethoxide (NaOEt) can be used for this purpose.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Sodium ethoxide (NaOEt), methyl iodide (CH₃I)
Major Products Formed
Oxidation: Oxidized derivatives with additional ketone or carboxylic acid groups
Reduction: Alcohol derivatives
Substitution: Compounds with different functional groups replacing the methoxy groups
科学的研究の応用
Bicyclo[3.3.1]nonane-2,4-dione, 9,9-dimethoxy- has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound has shown potential in drug development due to its unique structure and reactivity.
Material Science: Its derivatives are used in the development of new materials with specific properties, such as polymers and resins.
作用機序
The mechanism of action of Bicyclo[3.3.1]nonane-2,4-dione, 9,9-dimethoxy- involves its interaction with molecular targets through its functional groups. For instance, its antifungal activity is attributed to its ability to interact with fungal enzymes such as cellobiose dehydrogenase and endo β-1,4 xylanase, disrupting their function and inhibiting fungal growth . Additionally, it can modulate inflammatory pathways by interacting with human TNF-α and Interleukin IL-1b proteins .
類似化合物との比較
Similar Compounds
Bicyclo[3.3.1]nonane-2,4-dione: Lacks the methoxy groups, making it less reactive in certain substitution reactions.
Bicyclo[3.3.1]nonane-2,9-dione: Has ketone groups at different positions, leading to different reactivity and applications.
Bicyclo[2.2.1]heptane derivatives: Smaller bicyclic structure with different chemical properties and reactivity.
Uniqueness
Bicyclo[3.3.1]nonane-2,4-dione, 9,9-dimethoxy- is unique due to the presence of methoxy groups, which enhance its reactivity in nucleophilic substitution reactions and its potential biological activity. This makes it a valuable compound in both synthetic and medicinal chemistry.
特性
CAS番号 |
117132-08-8 |
|---|---|
分子式 |
C11H16O4 |
分子量 |
212.24 g/mol |
IUPAC名 |
9,9-dimethoxybicyclo[3.3.1]nonane-2,4-dione |
InChI |
InChI=1S/C11H16O4/c1-14-11(15-2)7-4-3-5-8(11)10(13)6-9(7)12/h7-8H,3-6H2,1-2H3 |
InChIキー |
CFBRRDQMCNWXLH-UHFFFAOYSA-N |
正規SMILES |
COC1(C2CCCC1C(=O)CC2=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



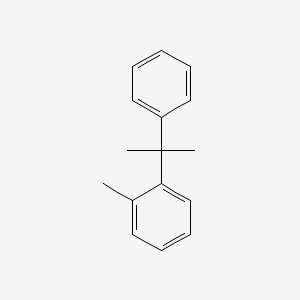
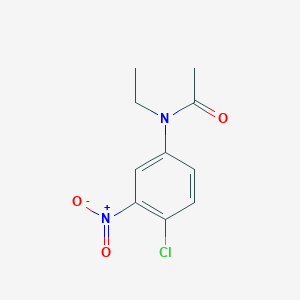

![{2-[(Trimethylsilyl)oxy]-1,4-phenylene}bis(trimethylsilane)](/img/structure/B14311393.png)
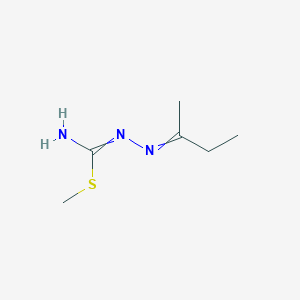
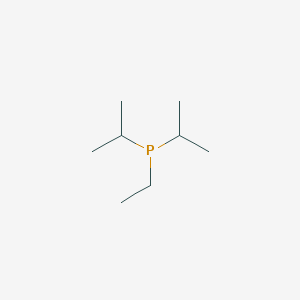
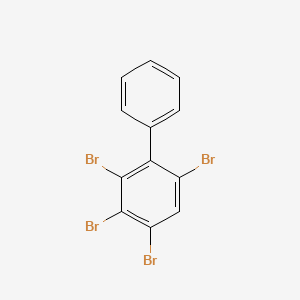
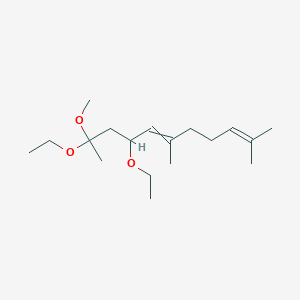
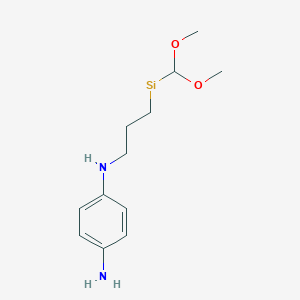
![Methyl [(prop-2-yn-1-yl)sulfanyl]acetate](/img/structure/B14311409.png)
